Cggrgd (tfa)

Description

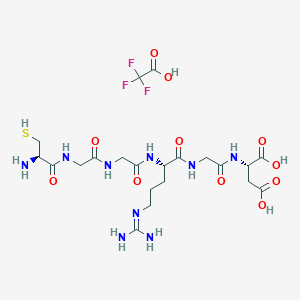

CGGRGD TFA (Cys-Gly-Gly-Arg-Gly-Asp trifluoroacetate) is a synthetic hexapeptide derived from the canonical RGD motif (Arg-Gly-Asp), a critical integrin-binding sequence found in extracellular matrix proteins like fibronectin and vitronectin . Key features include:

- Structure: N-terminal cysteine residue (Cys) followed by a Gly-Gly spacer and the RGD sequence. The trifluoroacetate (TFA) counterion enhances solubility in aqueous solutions .

- Synthesis: Produced via solid-phase peptide synthesis (SPPS), with post-synthetic modifications such as 2-cyanobenzothiazole (CBT) conjugation for surface functionalization of polycaprolactone (PCL) fibers in tissue engineering .

- Function: Binds αvβ3 and α5β1 integrins to regulate cell adhesion, migration, and proliferation. Applications include biomimetic coating of dental implants and PCL-based scaffolds to enhance cellular integration .

Properties

Molecular Formula |

C21H34F3N9O11S |

|---|---|

Molecular Weight |

677.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H33N9O9S.C2HF3O2/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33;3-2(4,5)1(6)7/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23);(H,6,7)/t9-,10-,11-;/m0./s1 |

InChI Key |

GMMAILJSHZOPSA-AELSBENASA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid, cysteine, to the resin. Subsequent amino acids (glycine, arginine, glycine, and aspartic acid) are added step-by-step using coupling reagents and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Cggrgd (tfa) involves large-scale SPPS. The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Cggrgd (tfa) undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions. The peptide bonds within its structure are susceptible to cleavage, with reaction rates influenced by pH and temperature.

Key findings :

-

Acidic hydrolysis : In TFA-containing solutions (pH < 3), the peptide backbone undergoes partial cleavage at aspartic acid (Asp) residues due to acid-catalyzed hydrolysis .

-

Alkaline hydrolysis : At pH > 10, hydrolysis occurs preferentially at glycine (Gly) residues, forming shorter peptide fragments.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | pH | Temperature | Major Cleavage Sites | Byproducts |

|---|---|---|---|---|

| TFA (20% v/v) | 2.5 | 25°C | Asp-X bonds | Trifluoroacetylated fragments |

| NaOH (0.1 M) | 12 | 37°C | Gly-X bonds | Free amino acids |

Oxidation Reactions

The cysteine (Cys) residues in Cggrgd (tfa) participate in oxidation reactions, forming disulfide bridges critical for structural stability.

Mechanism :

-

Interchain disulfides : Air oxidation in neutral buffers (pH 7–8) facilitates disulfide bond formation between Cys residues .

-

Controlled oxidation : Hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO) accelerates disulfide formation, enabling selective crosslinking .

Critical data :

-

Oxidation efficiency drops below pH 6 due to protonation of thiol groups .

-

Over-oxidation at high H₂O₂ concentrations (>5 mM) generates sulfonic acid derivatives, irreversibly damaging the peptide.

Deprotection Reactions

TFA cleaves tert-butoxycarbonyl (Boc) and benzyl-based protecting groups during SPPS.

Example :

Side reaction :

Trifluoroacetylation of amine groups occurs via TFA-mediated transfer from resin-bound intermediates, requiring post-synthesis purification .

Native Chemical Ligation (NCL)

TFA enhances ligation efficiency between peptide segments by solubilizing hydrophobic fragments and stabilizing thioester intermediates .

Key results :

-

Ligation of Cggrgd fragments in TFA achieves >95% yield within 30 seconds .

-

No racemization detected at ligation sites due to TFA’s low nucleophilicity .

Biochemical Interactions

The RGD motif in Cggrgd (tfa) mediates integrin-binding activity, with specificity modulated by flanking residues:

Table 2: Structure–Activity Relationships of RGD Variants

| Peptide Sequence | Integrin Target | Binding Affinity (IC₅₀, nM) | Key Residues |

|---|---|---|---|

| CGG-RGDVF | αvβ5 | 12 ± 3 | X₁ = V, X₂ = F |

| CGG-RGDTF | αvβ5 | 8 ± 2 | X₁ = T, X₂ = F |

| CGG-RGDPF | αvβ3 | No activity | X₁ = P |

Notable findings :

-

Aromatic residues (F, Y, W) at the X₂ position enhance αvβ5 binding .

-

Proline at X₁ disrupts integrin recognition due to conformational constraints .

Stability Under Synthetic Conditions

Cggrgd (tfa) exhibits limited stability in TFA-rich environments:

Scientific Research Applications

Cggrgd (tfa) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Industry: Utilized in the development of biomaterials for medical devices and implants.

Mechanism of Action

Cggrgd (tfa) exerts its effects by binding to integrin receptors on the cell surface. The RGD sequence (Arg-Gly-Asp) is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The presence of cysteine at the N-terminal allows for thiol-disulfide exchange reactions, which can further modulate its activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Research Findings and Performance Metrics

Critical Analysis of Key Differences

Structural Modifications

- CGGRGD TFA vs. RGD-4C: While both contain cysteine residues, RGD-4C’s cyclic structure (via disulfide bonds) confers higher stability and target specificity, whereas CGGRGD’s linear structure with a Gly-Gly spacer allows flexibility for conjugation to nanomaterials .

- CGGRGD TFA vs. iRGD : iRGD includes a tumor-homing domain (KGPD), enabling tissue penetration, absent in CGGRGD .

Functional Efficacy

- Integrin Specificity : RGD-4C exhibits superior αv integrin binding (IC50 ~1 nM) compared to CGGRGD TFA, which shows moderate affinity but broader integrin targeting .

- Biomedical Applications : CGGRGD TFA is preferred in tissue engineering due to its compatibility with PCL scaffolds, whereas RGD-4C and iRGD are optimized for oncology .

Limitations

- RGDS TFA : Lower binding affinity and susceptibility to enzymatic degradation restrict its utility .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Cggrgd (tfa) in academic research?

Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS), with cysteine as the N-terminal residue for functionalization . Post-synthesis, characterization involves:

- Purity Analysis : HPLC with UV detection (e.g., >98% purity threshold) .

- Structural Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence and modifications .

- Functional Assays : Binding affinity tests (e.g., surface plasmon resonance) to verify interaction with α-7 nicotinic acetylcholine receptors .

Q. How do researchers validate the binding specificity of Cggrgd (tfa) to neuronal receptors?

- Competitive Binding Assays : Use labeled ligands (e.g., fluorescent or radioactive tags) to measure displacement by Cggrgd (tfa) .

- Cell-Based Models : Neuronal cell lines expressing α-7 subunits are treated with Cggrgd (tfa), followed by flow cytometry or confocal microscopy to visualize receptor colocalization .

- Negative Controls : Include non-neuronal cells or receptor knockout models to confirm specificity .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response experiments with Cggrgd (tfa) in neurobiological studies?

- Concentration Range : Test logarithmic dilutions (e.g., 1 nM–100 µM) to identify EC50/IC50 values, accounting for receptor saturation .

- Temporal Dynamics : Time-course studies to distinguish acute vs. sustained effects (e.g., antigen delivery efficiency over 24–72 hours) .

- Blinding : Use blinded experimenters and randomized sample allocation to minimize bias in data interpretation .

- Reproducibility : Pre-register protocols and replicate experiments across independent labs to validate findings .

Q. How should researchers address discrepancies in data reproducibility when using Cggrgd (tfa) across different experimental models?

- Source Transparency : Document peptide batch numbers, storage conditions (e.g., −80°C lyophilized vs. reconstituted), and solvent buffers to identify variability drivers .

- Model-Specific Factors : Compare receptor density (e.g., α-7 subunit expression levels in primary neurons vs. immortalized lines) using qPCR or Western blot .

- Statistical Harmonization : Apply meta-analysis tools to aggregate data from disparate studies, adjusting for confounding variables (e.g., species, cell passage number) .

Q. What ethical and regulatory frameworks apply to studies involving Cggrgd (tfa) in human-derived samples or preclinical models?

- GDPR Compliance : For human data, provide clear informational notices detailing data collection purposes, retention periods, and participant rights .

- Animal Welfare : Follow ARRIVE guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints .

- Data Management Plans (DMPs) : Specify anonymization protocols, secure storage (e.g., encrypted databases), and sharing via repositories like Zenodo .

Methodological Resources

- Data Collection : Use standardized Case Report Forms (CRFs) with fields for batch IDs, experimental conditions, and negative controls to ensure consistency .

- Conflict Resolution : Establish clear roles for research team members and document decision-making processes to uphold accountability .

- Literature Integration : Leverage Google Scholar and discipline-specific databases to contextualize findings within existing research on RGD peptides or neuronal targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.